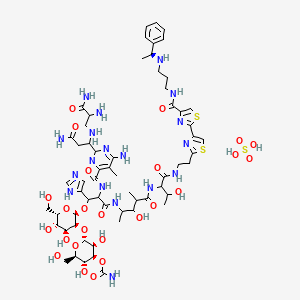
Perlapine
Vue d'ensemble
Description
La perlapine est un composé tricyclique connu pour ses propriétés hypnotiques et sédatives. Elle est commercialisée sous les noms de marque Hypnodine et Pipnodine au Japon. La this compound agit principalement comme un antihistaminique puissant et présente également des activités anticholinergiques, anti-sérotoninergiques, anti-adrénergiques et certaines activités antidopaminergiques .
Applications De Recherche Scientifique
Perlapine has several scientific research applications, including:
Chemistry: this compound is used as a reference compound in the study of tricyclic compounds and their derivatives.
Biology: this compound is utilized in research related to its effects on neurotransmitter receptors, particularly its antihistaminic and antiserotonergic activities.
Medicine: this compound is studied for its potential therapeutic applications in treating sleep disorders and its sedative properties.
Industry: This compound is used in the development of new pharmaceuticals and as a ligand in the study of designer receptors exclusively activated by designer drugs (DREADDs)
Méthodes De Préparation
La perlapine peut être synthétisée par différentes voies de synthèse. Une méthode courante consiste à faire réagir la 6-chloro-11H-dibenz[b,e]azépine avec la 4-méthylpipérazine dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylformamide et une base telle que le carbonate de potassium. Le mélange est chauffé pour faciliter la réaction, ce qui entraîne la formation de this compound .
Analyse Des Réactions Chimiques
La perlapine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée à l’aide de réactifs comme le permanganate de potassium ou le peroxyde d’hydrogène en milieu acide.
Réduction : La réduction de la this compound peut être obtenue à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau des atomes d’azote du cycle pipérazine. Les réactifs courants pour ces réactions comprennent les halogénoalcanes et les chlorures d’acyle.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
La this compound a plusieurs applications de la recherche scientifique, notamment :
Chimie : La this compound est utilisée comme composé de référence dans l’étude des composés tricycliques et de leurs dérivés.
Biologie : La this compound est utilisée dans la recherche concernant ses effets sur les récepteurs neurotransmetteurs, en particulier ses activités antihistaminiques et anti-sérotoninergiques.
Médecine : La this compound est étudiée pour ses applications thérapeutiques potentielles dans le traitement des troubles du sommeil et pour ses propriétés sédatives.
Industrie : La this compound est utilisée dans le développement de nouveaux médicaments et comme ligand dans l’étude des récepteurs conçus exclusivement activés par des médicaments conçus (DREADDs)
Mécanisme D'action
La perlapine exerce ses effets principalement par son interaction avec divers récepteurs neurotransmetteurs. Elle agit comme un antagoniste puissant aux récepteurs de l’histamine H1, ce qui contribue à ses propriétés antihistaminiques et sédatives. De plus, la this compound présente des activités anticholinergiques, anti-sérotoninergiques et anti-adrénergiques, qui renforcent encore ses effets sédatifs. Le composé présente également une certaine activité antidopaminergique, bien qu’il ait une affinité relativement faible pour les récepteurs de la dopamine D2 .
Comparaison Avec Des Composés Similaires
La perlapine est chimiquement liée à plusieurs autres composés tricycliques, notamment :
- Clotiapine
- Clozapine
- Fluthis compound
- Loxapine
- Tilozepine
Bien que ces composés partagent des similitudes structurelles, la this compound est unique en raison de sa combinaison d’activités antihistaminiques, anticholinergiques, anti-sérotoninergiques et anti-adrénergiques. Contrairement à certains de ses proches, la this compound n’est pas considérée comme un antipsychotique efficace en raison de sa faible affinité pour les récepteurs de la dopamine D2 .
Propriétés
IUPAC Name |
6-(4-methylpiperazin-1-yl)-11H-benzo[c][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-21-10-12-22(13-11-21)19-17-8-4-2-6-15(17)14-16-7-3-5-9-18(16)20-19/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRPUAKXMQAFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048758 | |
| Record name | Perlapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1977-11-3 | |
| Record name | Perlapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1977-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perlapine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PERLAPINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Perlapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-Methyl-1-piperazinyl)-11H-dibenz[b,e]azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERLAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N8UJJ27IM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















